molecular formula C20H20Cl2N2O3S B2681548 2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone CAS No. 924723-37-5

2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone

Cat. No.: B2681548
CAS No.: 924723-37-5
M. Wt: 439.35
InChI Key: RVKGFJOAOSKMHQ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone ( 924723-37-5) is a synthetic organic compound with a molecular formula of C20H20Cl2N2O3S and a molecular weight of 439.36 g/mol . This molecule features a complex structure that incorporates several pharmacologically significant motifs, including a 2,4-dichlorophenyl group, a piperazine ring, and a (E)-2-phenylethenylsulfonyl (styryl sulfonyl) moiety . Piperazine derivatives are recognized as privileged structures in medicinal chemistry and are frequently investigated across various therapeutic areas . The specific combination of a sulfonyl group and a trans-configured styryl chain attached to the piperazine nitrogen may be of particular interest for researchers studying targeted protein degradation or enzyme inhibition. This compound is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use, or for human use of any kind. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and following standard laboratory safety protocols.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O3S/c21-18-7-6-17(19(22)15-18)14-20(25)23-9-11-24(12-10-23)28(26,27)13-8-16-4-2-1-3-5-16/h1-8,13,15H,9-12,14H2/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKGFJOAOSKMHQ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone , with CAS number 924723-37-5 , is a synthetic organic molecule notable for its potential biological activities. This article reviews its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H20_{20}Cl2_{2}N2_{2}O3_{3}S
  • Molecular Weight : 439.4 g/mol
  • Structure : The compound features a dichlorophenyl group and a sulfonylpiperazine moiety, which are critical for its biological activity.

Antifungal Activity

Research has indicated that derivatives of compounds containing the 2,4-dichlorophenyl moiety exhibit significant antifungal properties. A study published in the Journal of Agricultural and Food Chemistry evaluated various N-substituted derivatives and found that the presence of the dichlorophenyl group enhances antifungal efficacy against several strains of fungi .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group in the structure potentially inhibits key enzymes involved in fungal cell wall synthesis.
  • Membrane Disruption : The lipophilic nature of the phenylethenyl group may disrupt fungal cell membranes, leading to cell lysis.

Study 1: Antifungal Efficacy

A case study conducted on the antifungal activity against Candida albicans demonstrated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 25 µg/mL. These results suggest a promising application in treating fungal infections .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that modifications in the piperazine ring and variations in the substituents on the phenyl ring significantly influence antifungal potency. Compounds with electron-withdrawing groups on the phenyl ring showed enhanced activity compared to those with electron-donating groups .

Data Table: Biological Activity Overview

Activity TypeTarget OrganismMIC (µg/mL)Reference
AntifungalCandida albicans5 - 25Journal of Agricultural and Food Chemistry

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs. Sulfanyl Groups : The target compound’s sulfonyl group enhances oxidative stability compared to sulfanyl-containing analogs like , which may degrade in vivo .
  • Chlorophenyl Substitution: The 2,4-dichloro configuration (target compound) vs.
  • Piperazine Modifications : Styrenyl sulfonyl (target) vs. biphenyl () or imidazole (ketoconazole) groups influence solubility and target selectivity .

Pharmacological and Physicochemical Properties

Table 2: Activity and Property Comparisons
Parameter Target Compound Analog Ketoconazole ()
LogP Estimated ~4.2 (styrenyl sulfonyl increases hydrophobicity) 3.8–4.5 (biphenyl core) 4.5 (imidazole enhances polarity)
QPlogBB Predicted >0.3 (sulfonyl may reduce CNS penetration) 0.5–1.2 (correlates with antipsychotic activity) <0.3 (limited CNS uptake due to dioxolane)
Primary Target Hypothesized: Serotonin/dopamine receptors (based on piperazine moiety) D2/5-HT2A receptors CYP51 (fungal lanosterol demethylase)
Catalepsy Risk Likely low (styrenyl sulfonyl may reduce extrapyramidal effects) Low in 2-methoxy/2,3-dichloro derivatives Not applicable

Key Findings :

  • Antipsychotic Potential: The target compound’s piperazine-acetyl scaffold aligns with ’s QSAR models, where QPlogBB and electron affinity (EA) correlate with anti-dopaminergic activity. However, its sulfonyl group may reduce brain penetration compared to biphenyl analogs .
  • Metabolic Stability : The (E)-styrenyl group’s conjugation may reduce metabolic degradation compared to alkyl chains in .

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